4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride
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Overview
Description
4-amino-2-oxabicyclo[222]octane-1-carboxylic acid hydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride typically involves a series of organic reactions. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high enantioselectivity. The reaction conditions are mild and operationally simple, often mediated by an organic base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and other scalable techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, such as halides or alkyl groups.
Scientific Research Applications
4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action for 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxabicyclo[2.2.2]octane core provides a rigid framework that can enhance binding affinity and specificity. The amino and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclic core but lack the amino and oxo functionalities.
2-Oxabicyclo[2.2.2]octane: This compound is similar but does not have the amino and carboxylic acid groups.
Uniqueness
4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride is unique due to its combination of an oxabicyclo[2.2.2]octane core with amino and carboxylic acid functionalities. This combination provides a versatile scaffold for various chemical transformations and biological interactions, making it a valuable compound in multiple research fields .
Properties
CAS No. |
2315282-10-9 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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